Drinabant, also known as AVE-1625, is a selective antagonist of the cannabinoid receptor type 1. It has garnered attention for its potential in treating acute cannabinoid overdose and other conditions associated with cannabinoid use. Developed initially by Sanofi, the rights for further development have been licensed to Opiant Pharmaceuticals, which aims to create an injectable formulation for emergency situations .
Drinabant is classified as a small molecule drug and belongs to the category of cannabinoid receptor antagonists. Its primary mechanism involves blocking the cannabinoid receptor type 1, which is implicated in various physiological processes including appetite regulation and pain sensation . The compound is derived from research into synthetic cannabinoids, which have been explored for their therapeutic potential since the identification of cannabinoid receptors in the early 1990s .
The synthesis of drinabant involves complex organic chemistry techniques aimed at constructing its unique molecular framework. While specific synthetic pathways are proprietary, general methods for synthesizing similar compounds typically include:
The exact synthetic route for drinabant has not been publicly disclosed, but it is likely based on established methodologies for creating cannabinoid analogs .
Drinabant's molecular structure can be characterized by its specific arrangement of atoms and functional groups that confer its pharmacological properties. The compound's chemical formula and structural data are essential for understanding its interactions with biological targets:
The three-dimensional conformation of drinabant is crucial for its binding efficacy at the receptor site, influencing its pharmacodynamics and pharmacokinetics .
As a cannabinoid receptor antagonist, drinabant participates in several biochemical interactions within the body:
These interactions can lead to various physiological effects, particularly in mitigating symptoms associated with cannabinoid overdose .
Drinabant operates primarily through antagonism at the cannabinoid receptor type 1:
Clinical studies have demonstrated that oral forms of drinabant can effectively block both subjective and objective effects of inhaled tetrahydrocannabinol, supporting its role as a therapeutic agent in acute scenarios .
Drinabant possesses several notable physical and chemical properties:
These properties are essential for formulating effective pharmaceutical preparations .
Drinabant's primary application lies in addressing acute cannabinoid overdose, particularly as incidents increase with the legalization of cannabis products:
The discovery of the endocannabinoid system (ECS) in the late 1980s revolutionized metabolic and neurological therapeutics. Cannabinoid receptor type 1 (CB1), predominantly located in the central nervous system and peripheral tissues (e.g., adipose tissue, liver), emerged as a prime target for obesity management. CB1 receptor antagonists were designed to modulate appetite and energy homeostasis by blocking endogenous cannabinoids like anandamide and 2-AG. Rimonabant (Sanofi), the first CB1 inverse agonist, demonstrated significant weight loss and metabolic benefits in clinical trials, prompting development of successors like drinabant, taranabant (Merck), and surinabant (Sanofi) [1] [7]. These compounds shared high CB1 affinity but exhibited varied pharmacokinetic profiles. Surinabant, for example, showed dose-dependent inhibition of THC-induced effects at plasma concentrations of 22–59 ng/mL, suggesting clinical utility at lower doses than rimonabant [2].
Table 1: Key CB1 Antagonists in Clinical Development
Compound | Developer | Primary Indication | Clinical Stage | Key Characteristics |
---|---|---|---|---|
Rimonabant | Sanofi-Aventis | Obesity | Marketed (2006-2008) | First-in-class CB1 inverse agonist |
Drinabant (AVE1625) | Sanofi-Aventis | Obesity/Schizophrenia | Phase IIb | Selective CB1 antagonist |
Surinabant (SR147778) | Sanofi-Aventis | Smoking cessation | Phase II | High CB1 affinity; dose-dependent THC blockade |
Taranabant | Merck | Obesity | Phase III | CB1 inverse agonist; withdrawn for adverse effects |
Drinabant (AVE-1625) entered development as a multidisciplinary therapeutic, with early-phase trials exploring applications in schizophrenia, Alzheimer’s disease, Parkinson’s disease, and nicotine dependence [1]. Its mechanism—competitive CB1 receptor antagonism—suggested broad neuromodulatory potential. Preclinical data indicated efficacy in reducing food intake and improving metabolic parameters, mirroring rimonabant’s effects. By the mid-2000s, Sanofi-Aventis narrowed drinabant’s focus exclusively to obesity, advancing it to Phase IIb trials as an adjunct to diet and exercise [1] [4]. This shift reflected strategic prioritization of metabolic disorders, driven by rimonabant’s initial commercial success and the global obesity epidemic.
Table 2: Drinabant’s Therapeutic Indication Evolution
Phase | Primary Indications Investigated | Outcome |
---|---|---|
Preclinical | Schizophrenia, Alzheimer’s, nicotine dependence | Promising in vitro CB1 binding affinity |
Phase I/IIa | Multidisciplinary (neurological/metabolic) | Tolerability established; efficacy signals |
Phase IIb | Obesity (monotherapy) | Terminated due to class safety concerns |
Drinabant’s development halted in the late 2000s following rimonabant’s market withdrawal. The EMEA suspended rimonabant in 2008 due to severe psychiatric adverse events—including depression, anxiety, and suicidal ideation—observed in post-marketing surveillance and the CRESCENDO trial (>30% psychiatric AE rate) [4] [7]. These effects were dose-dependent and linked to inverse agonism at central CB1 receptors, which modulate serotonin and dopamine pathways. Drinabant, though mechanistically distinct as a neutral antagonist, was discontinued preemptively amid industry-wide termination of CB1 programs [1] [9]. Taranabant’s discontinuation further validated class-wide risks, with Phase III data showing psychiatric AEs in early treatment days [4].
Table 3: Psychiatric Adverse Events in CB1 Antagonist Trials
Compound | Study | Psychiatric AE Incidence | Regulatory Outcome |
---|---|---|---|
Rimonabant | CRESCENDO | >30% (anxiety, depression, insomnia) | Withdrawn (2008) |
Taranabant | Phase III | High early-phase AEs (Days 1–4) | Development halted (2008) |
Drinabant | Phase IIb | Preemptive termination | Discontinued (2009) |
In 2018, Opiant Pharmaceuticals licensed drinabant from Sanofi, repurposing it for acute cannabinoid overdose (ACO)—a condition with no approved antidote [1] [6] [10]. This repositioning leveraged drinabant’s ability to reverse THC intoxication. Phase I/II data showed oral drinabant (20–60 mg) blocked THC-induced tachycardia, body sway, and subjective "high" by 68–91% [1] [2]. ACO prevalence surged with cannabis legalization, driven by high-THC edibles (median 54 mg THC/dose vs. 7 mg in smoked cannabis) and synthetic cannabinoids (e.g., K2, Spice) [4] [6]. Opiant is developing an injectable formulation to accelerate onset—critical for emergency settings where oral dosing is impractical due to patients’ altered mental state [6] [10].
Table 4: Drinabant’s Repositioning for ACO: Key Evidence
Evidence Basis | Data Source | Relevance to ACO |
---|---|---|
THC antagonism efficacy | Phase II challenge studies [1] | 68–91% inhibition of THC-induced effects |
Safety profile | Sanofi trials [6] | No significant AEs at ACO-relevant doses |
ACO market need | U.S. ED data [4] [10] | >1 million cannabis-related ED visits (2016) |
Reformulation strategy | Opiant development plan [6] | Injectable for rapid reversal in ER settings |
CAS No.: 15769-56-9
CAS No.: 210230-40-3
CAS No.: 485-18-7
CAS No.: 25468-09-1
CAS No.: